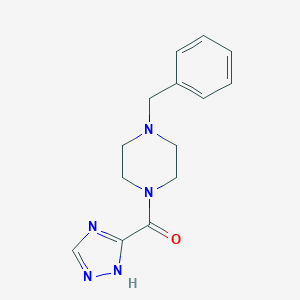
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile, also known as DTT-205, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. Studies have shown that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines and anti-apoptotic proteins. 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB. 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to inhibit viral replication by blocking the entry of viruses into host cells and inhibiting viral protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is its broad range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a promising candidate for the development of novel therapeutics for various disease conditions. Another advantage is its relatively simple synthesis method, which makes it accessible for further research.
However, one of the limitations of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential therapeutic applications in other disease conditions, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile involves a multistep process that starts with the reaction between 2-bromo-3-thiophenecarbonitrile and allylamine, followed by the introduction of a tert-butyl group at the 5-position of the thiophene ring through a Grignard reaction. The final step involves the reduction of the nitro group at the 4-position to an amino group. The overall yield of the synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anti-inflammatory activity. Studies have shown that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces the activation of NF-κB, a key transcription factor involved in inflammation.
Furthermore, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has also been shown to exhibit anti-tumor activity. Studies have demonstrated that 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. Additionally, 2-(Allylamino)-4-amino-5-(2,2-dimethylpropanoyl)-3-thiophenecarbonitrile has been shown to have anti-viral activity against a range of viruses, including influenza A virus, hepatitis B virus, and human immunodeficiency virus (HIV).
Propiedades
Fórmula molecular |
C13H17N3OS |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
4-amino-5-(2,2-dimethylpropanoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H17N3OS/c1-5-6-16-12-8(7-14)9(15)10(18-12)11(17)13(2,3)4/h5,16H,1,6,15H2,2-4H3 |
Clave InChI |
NGYSKLXEAGZCTO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=C(C(=C(S1)NCC=C)C#N)N |
SMILES canónico |
CC(C)(C)C(=O)C1=C(C(=C(S1)NCC=C)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
